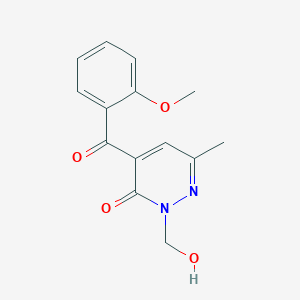
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with hydroxymethyl and methoxybenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzoyl chloride with a suitable pyridazinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxybenzoyl group can be reduced to a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(Carboxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-4-(2-hydroxybenzyl)-6-methylpyridazin-3(2H)-one.
Substitution: 2-(Hydroxymethyl)-4-(2-aminobenzoyl)-6-methylpyridazin-3(2H)-one.
Scientific Research Applications
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-fluorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-methylpyridazin-3(2H)-one
Uniqueness
Compared to its analogs, 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
832712-36-4 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(14(19)16(8-17)15-9)13(18)10-5-3-4-6-12(10)20-2/h3-7,17H,8H2,1-2H3 |
InChI Key |
LHFOLYBFAZMXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)C2=CC=CC=C2OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
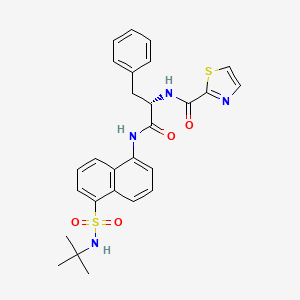
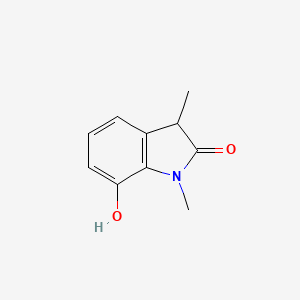

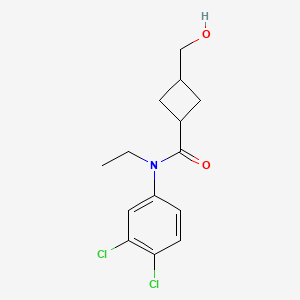
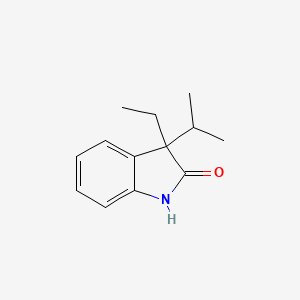


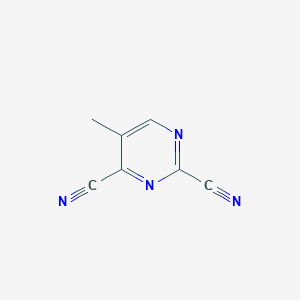
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)


